molecular formula C6H14O B106058 3,3-Dimethyl-2-butanol CAS No. 464-07-3

3,3-Dimethyl-2-butanol

Cat. No. B106058
CAS RN: 464-07-3
M. Wt: 102.17 g/mol
InChI Key: DFOXKPDFWGNLJU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-butanol is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and physical properties. The compound has been involved in the synthesis of structure H hydrate clathrates with carbon dioxide and has been characterized through phase equilibrium and powder X-ray diffraction measurements . Additionally, its isomers have been investigated using Differential Scanning Calorimetry (DSC) to establish solid-state polymorphism and glass formation . Vibrational spectra of 3,3-dimethyl-2-butanol have also been measured and analyzed using inelastic incoherent neutron scattering, mid-infrared spectroscopy, and density functional theory (DFT) calculations .

Synthesis Analysis

The synthesis of 3,3-dimethyl-2-butanol and its derivatives has been explored in various studies. Novel enantioselective synthesis methods have been developed for related compounds, such as 1,3-butadien-2-ylmethanols, using tandem alkylbromide-epoxide vinylations . Additionally, the synthesis of butyrate and 1,3-dioxane derivatives has been reported, providing insights into the synthetic routes and crystal structures of these compounds . These studies contribute to the understanding of synthetic approaches that could potentially be applied to 3,3-dimethyl-2-butanol.

Molecular Structure Analysis

The molecular structure of 3,3-dimethyl-2-butanol has been characterized through various spectroscopic techniques. For instance, the vibrational spectra have been investigated using neutron scattering and infrared spectroscopy, supported by quantum chemical calculations . The crystal structures of diastereomeric salts related to 3,3-dimethyl-2-butanol have been determined, revealing the conformations and hydrogen bonding networks of these compounds .

Chemical Reactions Analysis

Research on 3,3-dimethyl-2-butanol has included studies on its reactivity and involvement in chemical reactions. For example, the compound has been used to form structure H hydrate clathrates with carbon dioxide, which are of interest due to their potential applications in gas storage and separation technologies . The reactivity of similar compounds has been explored, such as the use of 4,4-dimethoxy-2-butanone as a 1,3-dielectrophilic building block for the synthesis of various aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethyl-2-butanol have been analyzed through experimental and computational methods. DSC studies have provided insights into the polymorphism and glass-forming abilities of its isomers . The vibrational spectra have been measured to understand the molecular interactions and dynamics of the compound . These studies contribute to a comprehensive understanding of the physical and chemical behavior of 3,3-dimethyl-2-butanol and its derivatives.

Scientific Research Applications

  • Chemical Weapons Research

    • Field : Chemistry, specifically chemical weapons research .
    • Application : 3,3-Dimethyl-2-butanol is a potential precursor for prohibited chemical weapons such as soman, a nerve agent .
  • Synthetic Analog of Kairomone

    • Field : Biology, specifically the study of chemical signals between organisms .
    • Application : 3,3-Dimethyl-2-butanol is a synthetic analog of kairomone .
  • Conversion of Binding Proteins

    • Field : Biochemistry .
    • Application : 3,3-Dimethyl-2-butanol was used in the conversion of ribose- and glucose-binding proteins into receptors for pinacolyl methyl phosphonic acid .

Safety And Hazards

3,3-Dimethyl-2-butanol is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided .

Future Directions

Pinacolyl alcohol appears on the List of Schedule 2 substances (CWC) as a precursor for the nerve agent soman . This suggests that it has potential uses in the field of chemical warfare, although such uses are heavily regulated due to their potential for harm.

Relevant Papers There are several relevant papers on 3,3-Dimethyl-2-butanol. For instance, a paper discusses the derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography–mass spectrometry . Another paper discusses the scale-up of synthesizing 3,3-Dimethyl-2-butyl ketone (Pinacolone) from 3,3-Dimethyl-2-butanol .

properties

IUPAC Name

3,3-dimethylbutan-2-ol
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InChI

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3
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InChI Key

DFOXKPDFWGNLJU-UHFFFAOYSA-N
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Canonical SMILES

CC(C(C)(C)C)O
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID10861947
Record name Pinacolyl alcohol
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Molecular Weight

102.17 g/mol
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Physical Description

Colorless liquid; mp = 5.6 deg C; [HSDB] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Pinacolyl alcohol
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Boiling Point

120.4 °C
Record name PINACOLYL ALCOHOL
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Flash Point

78.8 °F, 26 °C: closed cup
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Solubility

Very soluble ethanol, ethyl ether, In water, 2.37X10+4 mg/L at 25 °C
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Density

0.8122 g/cu m
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Vapor Pressure

8.81 [mmHg]
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Product Name

3,3-Dimethyl-2-butanol

Color/Form

Colorless, liquid

CAS RN

464-07-3, 1517-67-5
Record name 3,3-Dimethyl-2-butanol
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Record name 2-Butanol, 3,3-dimethyl-, (S)-
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Record name 3,3-dimethylbutan-2-ol
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Record name 3,3-DIMETHYL-2-BUTANOL
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Melting Point

5.6 °C
Record name PINACOLYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
828
Citations
R Ohmura, T Uchida, S Takeya, J Nagao… - Journal of Chemical & …, 2003 - ACS Publications
The pressure and temperature conditions for the four-phase equilibrium in systems that include structure-H hydrate, methane gas, liquid water, and either 3,3-dimethyl-2-butanone (…
Number of citations: 57 pubs.acs.org
E Juszyńska, K Hołderna-Natkaniec… - … Physica Polonica A, 2008 - bibliotekanauki.pl
Molecular vibrational spectra in 3, 3-dimethyl-1-butanol, $(CH_3)_3$ $CCH_2CH_2OH$, and 3, 3-dimethyl-2-butanol, $(CH_3)_3CCHOHCH_3$, were measured by the inelastic …
Number of citations: 7 bibliotekanauki.pl
JT James, RD Armstrong, G Leach… - Journal of applied …, 1987 - Wiley Online Library
Four groups of male and female Sprague‐Dawley rats were exposed for 13 weeks to 3,3‐dimethyl‐2‐butanol (PA) at concentrations of 0.00, 0.20, 1.00 or 5.00 mg/l (1 mg/l = 240 ppm). …
E Juszyńska, M Massalska-Arodź, J Mayer… - Solid State …, 2006 - Trans Tech Publ
Neutron Scattering in 3,3-Dimethyl-2-Butanol and 2,3-Dimethyl-2-Butanol Page 1 Neutron Scattering in 3,3-dimethyl-2-butanol and 2,3 dimethyl-2-butanol E. Juszyńska1,a, M …
Number of citations: 6 www.scientific.net
JT James, BP Infiesto… - Journal of applied …, 1987 - Wiley Online Library
Sprague‐Dawley rats were given 15, 70 and 140 min exposures to 15 mg/l 3,3‐dimethyl‐2‐butanol, pinacolyl alcohol (PA), or 6‐hour exposures to 0.2, 1.0 and 5.0 mg/l PA (1 mg/l = …
PS Skell, PH Reichenbacher - Journal of the American Chemical …, 1968 - ACS Publications
The 3, 3-dimethyl-l-butyl cationsgenerated by anodic oxidation of the radical and by deoxideation show similar patterns of trapping, ß cleavage, anddouble 1, 2 rearangements over a …
Number of citations: 27 pubs.acs.org
E Brunet, JL Garcia-Ruano, H Rodrigueza, F Alcudia - Tetrahedron, 1984 - Elsevier
The synthesis and conformational analysis of some thioderivatives But-CHX-CH 2 Y (X = OH and OAc: Y = SH, SMe, SO 2 Me and SMe 2 ) are reported. The conformational equilibra …
Number of citations: 20 www.sciencedirect.com
GS Ayers, JH Mossholder, RE Monroe - Journal of Chromatography A, 1970 - Elsevier
The feasibility of preparative gas chromatographic resolution of small quantities of certain alcohols as the N-triflouroacetyl-l-alanyl diastereomeric esters was demonstrated. The degree …
Number of citations: 4 www.sciencedirect.com
RL Taber, GD Grantham… - Journal of Chemical …, 1969 - ACS Publications
The dehydration of 3,3-dimethyl-2-butanol Page 1 Richard L. Taber, Gary 0. Grantham, and William C. Champion The Colorado College Colorado Springs, 80903 The Dehydration of3,3-Dimethyl-2-Butanol …
Number of citations: 2 pubs.acs.org
PS Skell, PH Reichenbacher - Journal of the American Chemical …, 1968 - ACS Publications
The 3, 3-dimethyl-2-butyl (pinacolyl) cation is generatedby anodic oxidation of potassium 2, 3, 3-trimethylbutanoate at a bright platinum electrode. At pH below 14, the cation reacts …
Number of citations: 12 pubs.acs.org

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